molecular formula C15H8F2N4S B11468809 6-(2,4-Difluorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Difluorophenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11468809
M. Wt: 314.3 g/mol
InChI Key: FUQAOZSQOREGQO-UHFFFAOYSA-N
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Description

6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is known for its unique structural features and potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both triazole and thiadiazole rings in its structure imparts significant chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-difluoroaniline with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazole compound. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on its application:

Comparison with Similar Compounds

6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives:

Properties

Molecular Formula

C15H8F2N4S

Molecular Weight

314.3 g/mol

IUPAC Name

6-(2,4-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8F2N4S/c16-10-6-7-11(12(17)8-10)14-20-21-13(18-19-15(21)22-14)9-4-2-1-3-5-9/h1-8H

InChI Key

FUQAOZSQOREGQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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